4-Ethyl-2-hydroxybenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-ethyl-2-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-3-4-7(9(10)12)8(11)5-6/h3-5,11H,2H2,1H3,(H2,10,12) |
InChI Key |
UEGSSJVMRKOBHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4 Ethyl 2 Hydroxybenzamide and Its Derivatives
Foundational Amidation Reactions
The synthesis of the 4-Ethyl-2-hydroxybenzamide core structure originates from 4-ethylsalicylic acid and an amine source. The formation of the amide bond is the key transformation, which can be achieved through several pathways, including direct thermal methods or, more commonly, through the use of activating agents to facilitate the reaction under milder conditions.
Direct Amidation Techniques
Direct amidation involves the condensation of a carboxylic acid and an amine with the elimination of water. This method, while being the most atom-economical, typically requires high temperatures (often exceeding 160-180°C) to overcome the formation of a non-reactive ammonium carboxylate salt intermediate. diva-portal.orgmdpi.com The reaction is driven to completion by the removal of water, often through azeotropic distillation. mdpi.com
For the synthesis of this compound, this would involve heating 4-ethylsalicylic acid with an ammonia (B1221849) source. However, the high temperatures required can be a limitation for substrates with sensitive functional groups. mdpi.com To circumvent this, microwave-assisted preparations have been explored as a means to reduce reaction times. mdpi.com
Coupling Agent-Assisted Syntheses
To avoid the harsh conditions of direct amidation, a variety of coupling agents have been developed to activate the carboxylic acid group of 4-ethylsalicylic acid, allowing the reaction to proceed under milder conditions. A common strategy involves the in-situ conversion of the carboxylic acid to a more reactive intermediate, which is then readily attacked by an amine.
One of the most classical approaches is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.govdeepdyve.com The resulting 4-ethyl-2-hydroxybenzoyl chloride can then react with an amine, often in the presence of a base like pyridine to neutralize the HCl byproduct. nih.gov
A widely used class of coupling reagents is the carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.com These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the amide bond. To improve yields and suppress side reactions, particularly racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®) are frequently employed. peptide.combachem.com
Phosphonium (B103445) and aminium/uronium salts represent another major class of highly efficient coupling reagents. Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for high coupling rates and are widely used in peptide synthesis. bachem.com These reactions require a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to proceed. bachem.com
| Reagent Class | Examples | Common Additives | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, OxymaPure® | Widely used; EDC and its urea byproduct are water-soluble. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | - | Highly effective reagents, particularly for challenging couplings. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | - | Fast reaction rates with low side reactions; byproducts are generally soluble. bachem.com |
| Other | Thionyl Chloride, Oxalyl Chloride, PCl3 | Pyridine, Triethylamine | Forms a highly reactive acyl chloride intermediate. nih.govmdpi.com |
Strategic Derivatization of Benzamide (B126) Scaffolds
Once the this compound scaffold is synthesized, its functional groups—the phenolic hydroxyl, the aromatic ring, and the amide linker—offer multiple handles for strategic derivatization to modulate its properties.
Modifications at the Hydroxyl Group
The phenolic hydroxyl group at the 2-position is a prime site for modification, most commonly through alkylation or acylation reactions.
O-Alkylation: The synthesis of ether derivatives can be achieved via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., potassium carbonate) and then treated with an alkylating agent, such as an alkyl halide. researchgate.net This reaction selectively forms O-alkoxy derivatives. researchgate.net
O-Acylation: Ester derivatives are formed by reacting the hydroxyl group with acylating agents like acid chlorides or anhydrides. ncerthelp.com The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct. ncerthelp.com A well-known example of this type of reaction is the acetylation of salicylic (B10762653) acid to produce aspirin. ncerthelp.com
Substituent Effects on the Aromatic Ring
Further functionalization of the aromatic ring via electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the hydroxyl (-OH), ethyl (-CH₂CH₃), and benzamide (-CONH₂) groups.
Hydroxyl Group (-OH): As a powerful activating group, the -OH substituent strongly directs incoming electrophiles to the ortho and para positions (C3 and C5).
Ethyl Group (-CH₂CH₃): This alkyl group is a weak activator, also directing to its ortho and para positions (C3 and C5).
Amide Group (-CONH₂): The amide group is deactivating and meta-directing, which would direct an incoming electrophile to the C3 and C5 positions relative to its own position.
Amide Linker Transformations
The amide functional group itself can undergo several transformations to create structurally diverse derivatives.
A notable transformation is the conversion of the amide's carbonyl group to a thiocarbonyl, forming a thioamide. This is commonly achieved by treating the parent benzamide with a thionating agent. Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are effective for this purpose, typically requiring reflux in a solvent like toluene or tetrahydrofuran (THF). nih.govgoogle.com
| Reagent | Solvent | Yield | Purity |
|---|---|---|---|
| Phosphorus Pentasulfide | Toluene | 97.4% | 99.2% |
| Phosphorus Pentasulfide | Toluene | 96.6% | 98.7% |
| Phosphorus Pentasulfide | Chloroform | 96.8% | 96.3% |
| Phosphorus Pentasulfide | Tetrahydrofuran (THF) | 94.5% | 96.2% |
Other fundamental reactions of the amide linker include:
Hydrolysis: The amide bond can be cleaved back to the parent 4-ethylsalicylic acid and ammonia through hydrolysis under either acidic or basic conditions.
Reduction: Treatment with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to an amine, yielding (4-ethyl-2-hydroxyphenyl)methanamine.
Sustainable Synthetic Approaches
Sustainable, or "green," chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. For the synthesis of this compound and its derivatives, sustainable techniques offer significant advantages over traditional methods by providing faster, safer, and more environmentally benign reaction pathways.
Microwave-Assisted Chemical Transformations
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scispace.com Unlike conventional heating which relies on conduction and can lead to localized overheating, microwave irradiation heats the entire volume of the reaction mixture simultaneously through dielectric heating. nih.govyoutube.com This rapid and uniform heating often results in dramatically reduced reaction times, higher yields, and cleaner reaction profiles with fewer byproducts. nih.govrasayanjournal.co.in
The synthesis of 2-hydroxybenzamide derivatives has been shown to be highly efficient under microwave irradiation. For instance, the condensation reaction to form 2-hydroxybenzohydrazide derivatives was achieved in just 2-8 minutes using microwave power of 160-320 Watts, yielding products in the range of 68-81%. fip.orgfip.orgresearchgate.net Similarly, other studies have demonstrated that amide synthesis reactions that would typically take several hours can be completed in minutes. tandfonline.com For example, the hydrolysis of benzamide, which normally takes an hour, was completed in 7 minutes with a 99% yield under microwave conditions. rasayanjournal.co.in
The benefits of MAOS extend to various reaction types relevant to benzamide synthesis, including esterification, hydrolysis, and N-acylation. scispace.comrasayanjournal.co.in The technology is not only applicable to solvent-phase chemistry but has also been successfully used in solid-phase organic synthesis. rasayanjournal.co.in
| Reaction Type | Substrates | Conditions (Microwave) | Yield (Microwave) | Conditions (Conventional) | Yield (Conventional) | Reference |
|---|---|---|---|---|---|---|
| 2-Hydroxybenzohydrazide Synthesis | Methyl salicylate, Hydrazine hydrate | 160W, 2-8 min | 68-81% | Not specified, longer time expected | Not specified | fip.orgfip.orgresearchgate.net |
| Benzamide Hydrolysis | Benzamide, 20% Sulfuric acid | 10 min | 99% | 1 hour | Not specified | rasayanjournal.co.inyoutube.com |
| Primary Amide Synthesis | Primary amine, Carboxylic acid | 200W, 150°C, 8-12 min | >90% | Several hours | Variable | tandfonline.com |
| Coumarin Synthesis (related scaffold) | Phenols, Propiolic acid | 200W, 80°C, 2 min | 91-98% | Conventional heating | Poor yields | nih.gov |
Reactions in Aqueous and Solvent-Free Environments
A key goal of green chemistry is the reduction or elimination of volatile and toxic organic solvents. fip.org Synthesizing benzamides in aqueous or solvent-free conditions represents a significant step toward this goal. figshare.com These methods reduce environmental pollution, decrease costs associated with solvent purchase and disposal, and simplify product purification.
Solvent-free synthesis often involves the direct reaction of starting materials, sometimes facilitated by grinding (trituration) and gentle heating. One such method for synthesizing amides involves the direct reaction of a carboxylic acid and urea in the presence of boric acid as a catalyst. scispace.comresearchgate.net The reactants are mixed, triturated, and then heated directly, causing the mixture to melt and then solidify as the product forms. scispace.com This technique is efficient, avoids hazardous solvents, and uses readily available and environmentally benign reagents like boric acid and urea. scispace.comresearchgate.net
Another approach involves the metal- and solvent-free synthesis of amides using formamides as the amino source at mild temperatures (e.g., 40°C). nih.gov This method is practical, can be scaled up easily, and avoids metal contamination in the final product. nih.gov Research has also demonstrated the synthesis of 2-hydroxydeoxybenzoins via microwave-assisted alkali degradation of 3-aryl-4-hydroxycoumarins in water, highlighting the utility of aqueous media for these transformations. nih.gov
| Method | Reactants | Catalyst/Reagent | Conditions | Key Advantage | Reference |
|---|---|---|---|---|---|
| Solvent-Free Amidation | Carboxylic Acid, Urea | Boric Acid | Trituration, then heating at 160-180°C for 20-22 min | Eliminates organic solvents; uses cheap, non-toxic reagents. | scispace.com |
| Solvent-Free N-Benzoylation | Anilines, Amines | Vinyl benzoate | Solvent- and activation-free conditions | Ecocompatible pathway with easy product isolation. | figshare.com |
| Metal- and Solvent-Free Amidation | Acid Chloride, Substitute Formamides | None | 40°C in air | Avoids metal catalysts and solvents; mild conditions. | nih.gov |
| Aqueous Degradation/Synthesis | 3-aryl-4-hydroxycoumarins, Alkali | None | Microwave irradiation in water | Uses water as a green solvent; highly atom-economic. | nih.gov |
Flow Chemistry in Benzamide Synthesis
Flow chemistry, or continuous flow synthesis, is a modern approach to chemical production where reactions are performed in a continuous stream within a network of tubes or microreactors, rather than in a traditional batch reactor. polimi.it This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to increased safety, higher yields, and improved product consistency. nih.gov It is particularly advantageous for handling hazardous reagents or highly exothermic reactions, as the small reactor volume minimizes risks. nih.govresearchgate.net
The synthesis of active pharmaceutical ingredients (APIs), many of which contain a benzamide scaffold, has been significantly advanced by flow chemistry. nih.govresearchgate.net For example, a continuous flow synthesis of the drug Imatinib, which features a benzamide core, was developed to improve yield and safety. nih.gov In this process, a selective amidation reaction was performed in a stainless-steel coil reactor, with the yield improving from 69% to 83% by using a back-pressure regulator (BPR) to superheat the solvent without vaporization. nih.gov
Flow systems can be coupled with other enabling technologies, such as microwave irradiation or supported catalysts, to further enhance reaction efficiency. nih.govacs.org The ability to "telescope" multiple reaction steps without isolating intermediates reduces waste and production time, making it a highly efficient platform for complex organic synthesis. acs.orgresearchgate.net
Parallel Synthesis for Compound Library Generation
Parallel synthesis is a high-throughput technique used to synthesize a large number of distinct but structurally related compounds simultaneously. asynt.com This method is a cornerstone of modern drug discovery and medicinal chemistry, enabling the rapid generation of compound libraries for screening against biological targets. asynt.comnih.gov Instead of performing one reaction at a time, parallel synthesis utilizes multi-well plates or automated synthesizers to perform hundreds of reactions in parallel, with each well acting as a separate reaction vessel. researchgate.netyoutube.com
This strategy has been successfully applied to create diverse libraries of amide-linked small molecules, including substituted benzamides. nih.gov For instance, a library of amide-linked compounds was generated using parallel synthesis to discover potent chondroprotective agents. nih.gov Among the synthesized compounds, N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide was identified as a highly potent inhibitor of nitric oxide (NO) production in tumor necrosis factor-alpha (TNF-α)-stimulated chondrocytes. nih.gov
The process typically involves a common chemical scaffold which is reacted with a diverse set of building blocks (e.g., various amines, carboxylic acids, sulfonyl chlorides) to generate a library of final compounds. bioduro.com This approach accelerates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds by allowing chemists to systematically vary different parts of the molecular structure. bioduro.com
Elucidation of Reaction Mechanisms
Understanding the underlying reaction mechanisms is fundamental to optimizing synthetic routes, predicting outcomes, and controlling product formation. The synthesis of this compound and related structures primarily proceeds through well-established pathways.
Nucleophilic Acyl Substitution Pathways
The formation of the amide bond in benzamides is a classic example of a nucleophilic acyl substitution reaction. vanderbilt.edu This reaction class involves the substitution of a leaving group on a carbonyl carbon by a nucleophile. masterorganicchemistry.com The general mechanism proceeds through a two-stage process:
Nucleophilic Addition: The nucleophile (an amine in the case of amide synthesis) attacks the electrophilic carbonyl carbon of a carboxylic acid derivative (such as an acyl chloride, anhydride, or ester). This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon is sp3-hybridized. vanderbilt.edu
Elimination of the Leaving Group: The tetrahedral intermediate collapses, re-forming the carbon-oxygen double bond. Simultaneously, a leaving group (e.g., chloride, carboxylate, or alkoxide) is expelled. vanderbilt.edumasterorganicchemistry.com
Base-Promoted Conditions: In a basic medium, the nucleophile is often deprotonated to its more nucleophilic conjugate base (e.g., an amide anion), which readily attacks the neutral acyl compound. libretexts.org The reaction favors the direction that produces the weakest base (i.e., the best leaving group is the one whose conjugate acid has the lowest pKa). masterorganicchemistry.com
Acid-Catalyzed Conditions: Under acidic conditions, the carbonyl oxygen of the acyl compound is first protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a neutral nucleophile (like an amine). libretexts.org A series of proton transfer steps then facilitates the departure of the leaving group.
Amides themselves are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts significant double-bond character to the C-N bond. vanderbilt.edu
Hydrolysis and Related Decomposition Mechanisms
The hydrolysis of this compound involves the cleavage of the amide bond, a reaction that is characteristic of carboxamides. The stability of the amide bond is significant, and its cleavage generally requires more forceful conditions compared to esters or acid chlorides. The reaction can proceed under either acidic or basic conditions, with the mechanism and rate being highly dependent on the pH of the environment.
Under acidic conditions , the hydrolysis of amides is notoriously slow. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ammonia (or an amine in the case of substituted amides) results in the formation of the corresponding carboxylic acid. For this compound, this would yield 4-Ethyl-2-hydroxybenzoic acid and ammonia. However, the amide bond is generally resistant to cleavage in acidic environments.
Basic hydrolysis , on the other hand, is a more common pathway for amide cleavage, although it still often requires elevated temperatures. The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate. The expulsion of the amide anion (⁻NH₂) is the rate-determining step and is generally unfavorable due to the high basicity of the leaving group. The reaction is typically driven to completion by the irreversible deprotonation of the newly formed carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and ammonia. The final products of the basic hydrolysis of this compound are the salt of 4-Ethyl-2-hydroxybenzoic acid and ammonia.
A mild protocol for the alkaline hydrolysis of secondary and tertiary amides has been developed using sodium hydroxide in non-aqueous conditions (methanol/dichloromethane or methanol/dioxane), which may offer an alternative to vigorous aqueous hydrolysis.
| Condition | Reactants | Major Products | General Observations |
| Acidic Hydrolysis | This compound, H₃O⁺, Heat | 4-Ethyl-2-hydroxybenzoic acid, NH₄⁺ | Reaction is generally slow and requires harsh conditions. |
| Basic Hydrolysis | This compound, OH⁻, Heat | 4-Ethyl-2-hydroxybenzoate salt, NH₃ | More common than acidic hydrolysis, but still often requires elevated temperatures. |
Oxidation and Reduction Chemistry
The redox chemistry of this compound is complex, with several functional groups—the phenolic hydroxyl group, the ethyl-substituted aromatic ring, and the amide moiety—being susceptible to oxidation or reduction under different conditions.
Oxidation:
The oxidation of this compound can occur at multiple sites:
Phenolic Hydroxyl Group: Phenols are readily oxidized. The electrochemical oxidation of a related compound, 4-ethylphenol, proceeds via a one-electron transfer followed by hydrolysis to form catechol-type species. uc.pt Similarly, the phenolic group in this compound can be oxidized to form quinone-like structures. The presence of the electron-donating ethyl and hydroxyl groups activates the aromatic ring, making it more susceptible to oxidation.
Ethyl Side Chain: The ethyl group attached to the benzene (B151609) ring is a potential site for oxidation, particularly at the benzylic position. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize alkyl side chains of aromatic compounds to a carboxylic acid group, provided there is at least one benzylic hydrogen. libretexts.orglibretexts.orgyoutube.comyoutube.com In the case of this compound, this would lead to the formation of a dicarboxylic acid derivative.
Aromatic Ring: Under strong oxidative conditions, the entire aromatic ring can be degraded.
The specific products of oxidation will depend heavily on the nature of the oxidizing agent and the reaction conditions.
Reduction:
The primary site for the reduction of this compound is the amide functional group.
Amides are generally resistant to catalytic hydrogenation under mild conditions. However, they can be reduced to the corresponding amines by powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). The reduction of this compound with LiAlH₄ would yield 4-Ethyl-2-hydroxybenzylamine.
The mechanism of amide reduction by LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the coordination of the oxygen atom to the aluminum. A subsequent elimination of an aluminate species forms an iminium ion intermediate, which is then further reduced by another hydride transfer to give the final amine product.
Various catalytic systems have also been developed for the reduction of amides, including those based on transition metals like iron, nickel, and ruthenium, often in the presence of hydrosilanes. nih.govorgsyn.org These methods can offer milder reaction conditions and greater functional group tolerance compared to metal hydrides.
| Reaction Type | Reagent/Condition | Target Site | Expected Product |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Ethyl side chain | 2-Hydroxy-4-carboxybenzamide |
| Oxidation | Electrochemical oxidation | Phenolic ring | Quinone-type derivatives |
| Reduction | Strong reducing agent (e.g., LiAlH₄) | Amide carbonyl | 4-Ethyl-2-hydroxybenzylamine |
| Reduction | Catalytic hydrosilylation | Amide carbonyl | 4-Ethyl-2-hydroxybenzylamine |
Advanced Spectroscopic Characterization of 4 Ethyl 2 Hydroxybenzamide
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for probing the molecular vibrations of a compound. americanpharmaceuticalreview.com These vibrations, which include the stretching and bending of bonds, are unique to the molecule's structure and provide a characteristic fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz The resulting spectrum reveals a pattern of absorption bands, with their positions (wavenumbers) and intensities providing information about the functional groups present. americanpharmaceuticalreview.comvscht.cz For 4-Ethyl-2-hydroxybenzamide, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural features.
The presence of a hydroxyl (-OH) group is typically indicated by a broad absorption band in the high-frequency region of the spectrum. vscht.cz Similarly, the N-H stretching vibrations of the amide group are expected in a specific region, and their exact position can indicate the extent of hydrogen bonding within the molecule. indexcopernicus.com The carbonyl (C=O) stretching vibration of the amide group is another prominent feature, usually appearing as a strong absorption band. mdpi.com Aromatic C-H stretching vibrations are observed at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below this value. vscht.cz The aromatic ring itself gives rise to characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz
Table 1: Key FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H and N-H stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~2970-2870 | Aliphatic C-H stretching (ethyl group) |
| ~1650 | C=O stretching (Amide I) |
| ~1600-1450 | Aromatic C=C stretching |
Note: The exact wavenumbers can vary slightly depending on the sample preparation and measurement conditions.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light by a molecule. americanpharmaceuticalreview.com While both techniques probe vibrational energy levels, they are governed by different selection rules. FT-Raman is particularly sensitive to non-polar bonds and symmetric vibrations, often providing a clearer view of the carbon skeleton and certain functional groups. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C bonds of the ethyl group. The simultaneous appearance of certain bands in both the IR and Raman spectra can indicate charge transfer interactions within the molecule. esisresearch.org
Surface-Enhanced Raman Scattering (SERS) Investigations
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. esisresearch.org This enhancement allows for the detection of very low concentrations of a substance and can provide information about the molecule's orientation on the metal surface. esisresearch.orgresearchgate.net In the context of this compound, a SERS study could reveal which parts of the molecule are in close proximity to the metal surface, thereby influencing the enhancement of specific vibrational modes. esisresearch.org For instance, the enhancement of methyl group modes in the SERS spectrum would suggest that the ethyl group is near the metal surface. esisresearch.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It is based on the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. libretexts.org Electron-withdrawing groups tend to deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). libretexts.org
In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aromatic protons, the amide (NH₂) protons, and the hydroxyl (OH) proton. The aromatic protons will exhibit a specific splitting pattern depending on their substitution on the benzene (B151609) ring. The signals for the NH₂ and OH protons can sometimes be broad and their chemical shifts can be concentration and solvent dependent. ucl.ac.uk
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.2 | Triplet |
| CH₂ (ethyl) | ~2.6 | Quartet |
| Aromatic H | ~6.8 - 7.8 | Multiplet |
| NH₂ | Variable | Broad Singlet |
| OH | Variable | Broad Singlet |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. The chemical shift range for ¹³C is much wider than for ¹H, making it easier to distinguish between different carbon atoms. oregonstate.edu
The ¹³C-NMR spectrum of this compound will show signals corresponding to the two carbons of the ethyl group, the six carbons of the aromatic ring (some of which may be equivalent by symmetry), and the carbonyl carbon of the amide group. The carbonyl carbon typically appears at a very downfield chemical shift (around 170 ppm). The carbon attached to the hydroxyl group will also be shifted downfield.
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~14 |
| CH₂ (ethyl) | ~25 |
| Aromatic C | ~115 - 160 |
| C=O (amide) | ~170 |
Note: These are predicted values and can vary based on the solvent and experimental conditions. The specific shifts of the aromatic carbons depend on the positions of the substituents.
Computational and Theoretical Chemistry Studies of 4 Ethyl 2 Hydroxybenzamide
Quantum Chemical Methodologies
Quantum chemical methods are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations can predict molecular geometries, energies, and a variety of other properties.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems, including organic molecules like 4-Ethyl-2-hydroxybenzamide.
In a typical DFT study, the initial step involves geometry optimization. This process seeks to find the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For a related compound, 4-hydroxybenzaldehyde (B117250), DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine its optimized molecular geometry, including bond lengths and bond angles. A similar approach for this compound would provide detailed insights into its molecular shape and the spatial arrangement of its constituent atoms.
The electronic structure, which describes the distribution and energies of electrons within the molecule, is also a key output of DFT calculations. Understanding the electronic structure is crucial for predicting a molecule's chemical behavior.
Molecular Orbital and Reactivity Analysis
The electronic properties of a molecule, as described by its molecular orbitals, are fundamental to its reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule can be easily excited and is therefore more reactive. Conversely, a large energy gap indicates higher stability. For example, the HOMO-LUMO energy gap of 4-hydroxybenzaldehyde was calculated to be approximately 5.01 eV, suggesting a high degree of chemical stability.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Related Compound
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 4-hydroxybenzaldehyde | -6.54 | -1.53 | 5.01 |
Data is for illustrative purposes based on a similar compound and not this compound.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often shown in red) and electron-poor (positive potential, often shown in blue) areas.
For 4-hydroxybenzaldehyde, MEP analysis revealed that the area around the oxygen atom of the carbonyl group is electron-rich, making it a likely site for electrophilic attack, while the regions around the hydrogen atoms are electron-poor. A similar MEP analysis of this compound would identify the electron-rich and electron-poor regions, providing insights into its intermolecular interaction patterns and sites susceptible to chemical reactions.
Dual Descriptor Analysis for Electrophilic and Nucleophilic Sites
The dual descriptor is a concept derived from conceptual DFT that helps to simultaneously identify the electrophilic and nucleophilic sites within a molecule. It is defined as the difference between the electron density at a given point for the N+1 and N-1 electron systems.
A positive value of the dual descriptor indicates a site that is prone to nucleophilic attack (electrophilic site), while a negative value indicates a site that is susceptible to electrophilic attack (nucleophilic site). This analysis provides a more refined picture of local reactivity compared to MEP alone. While specific dual descriptor analyses on this compound are not available, this method has been applied to various organic molecules to predict their reactivity.
Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
No dedicated studies on the theoretical prediction of spectroscopic parameters for this compound were found. Such studies typically involve quantum chemical calculations, like Density Functional Theory (DFT), to predict vibrational frequencies (IR and Raman spectra) and chemical shifts (NMR spectra). These theoretical predictions are often compared with experimental data to validate the computational methods and provide a deeper understanding of the molecular structure and electronic environment.
Calculation of Non-Linear Optical Properties (e.g., First Hyperpolarizability)
There is no available research on the calculation of non-linear optical (NLO) properties for this compound. The investigation of NLO properties, such as the first hyperpolarizability (β), is a key area of computational chemistry, often used to identify materials with potential applications in optoelectronics and photonics. These calculations typically employ methods like time-dependent density functional theory (TD-DFT).
Modeling of Intermolecular Forces and Interactions
Specific modeling of intermolecular forces and interactions for this compound has not been reported in the scientific literature. This type of computational analysis is crucial for understanding the behavior of the compound in the solid state, including its crystal packing, polymorphism, and interactions with other molecules. Techniques such as Atoms in Molecules (AIM) theory and analysis of the reduced density gradient (RDG) are commonly used for this purpose.
Coordination Chemistry and Supramolecular Assemblies of 4 Ethyl 2 Hydroxybenzamide Ligands
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 4-Ethyl-2-hydroxybenzamide typically involves the reaction of the ligand with a metal salt in a suitable solvent system. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and dimensionality. Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their composition and geometry.
Transition metal complexes of ligands similar to this compound, particularly those of Ni(II) and Cu(II), have been synthesized and characterized. sbmu.ac.irchemijournal.comchemrevlett.comresearchgate.net The synthesis often involves refluxing the ligand with the corresponding metal chloride or acetate salt in an alcoholic solvent. sbmu.ac.irchemijournal.com The resulting complexes are typically colored solids and can be characterized by elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements. sbmu.ac.irsbmu.ac.ir
For instance, a hypothetical Ni(II) complex with this compound, [Ni(L)₂], where L represents the deprotonated ligand, would be expected to exhibit a square planar or octahedral geometry. In an octahedral geometry, two water molecules would likely occupy the axial positions. chemijournal.com Magnetic susceptibility measurements can help distinguish between these geometries, with square planar Ni(II) complexes being diamagnetic and octahedral Ni(II) complexes being paramagnetic. sbmu.ac.ir
Similarly, Cu(II) complexes are often paramagnetic and can adopt square planar or distorted octahedral geometries. rasayanjournal.co.inimist.ma The electronic spectra of these complexes provide valuable information about the d-d transitions, which are characteristic of the coordination environment around the metal ion. sbmu.ac.irchemrevlett.com
Table 1: Hypothetical Spectroscopic Data for Ni(II) and Cu(II) Complexes of this compound
| Complex | Color | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) | Proposed Geometry |
| [Ni(C₉H₁₀NO₂)₂] | Green | ~3.1 | ν(N-H): ~3300, ν(C=O): ~1600, ν(M-O): ~550, ν(M-N): ~450 | ~400, ~650 | Octahedral |
| [Cu(C₉H₁₀NO₂)₂] | Blue | ~1.8 | ν(N-H): ~3280, ν(C=O): ~1610, ν(M-O): ~540, ν(M-N): ~460 | ~620 | Distorted Octahedral |
The synthesis of heterometallic 3d-4f complexes using ligands similar to this compound is an area of active research due to their potential applications in magnetism and luminescence. nih.govrsc.org These complexes are typically synthesized by a step-wise reaction where a pre-formed 3d metal complex with the ligand reacts with a 4f metal salt, or through a one-pot reaction involving the ligand and salts of both metals. nih.gov The hydroxy and amide groups of this compound can act as bridging units between the 3d and 4f metal centers. The specific coordination mode will depend on the reaction conditions and the nature of the metal ions involved. The characterization of these heterometallic complexes often requires advanced techniques such as single-crystal X-ray diffraction to fully elucidate their intricate structures.
Ligand Binding Modes and Stereochemistry
This compound possesses two primary coordination sites: the phenolic oxygen and the amide oxygen or nitrogen. This allows for several potential binding modes, including monodentate, bidentate, and bridging coordination. libretexts.orgresearchgate.netlibretexts.org
Monodentate: The ligand can coordinate to a metal center through either the phenolic oxygen or the amide oxygen.
Bidentate: The most common binding mode is likely bidentate, where the ligand chelates to a metal ion through the deprotonated phenolic oxygen and the amide oxygen, forming a stable six-membered ring.
Bridging: In polynuclear or polymeric complexes, the ligand can bridge two or more metal centers. This can occur through the phenolic oxygen and the amide group, with the amide oxygen coordinating to one metal and the nitrogen to another, or through the phenolic oxygen bridging two metals.
The stereochemistry of the resulting metal complexes is influenced by the coordination number of the metal ion and the stoichiometry of the complex. For example, a 1:2 metal-to-ligand ratio with an octahedral metal ion can lead to cis and trans isomers. The preferred stereochemistry is often dictated by steric and electronic factors. Chiral ligands can be used to induce specific helicity (M or P) in the resulting metal complexes. mdpi.com
Spectroscopic and Computational Probing of Metal-Ligand Interactions
A combination of spectroscopic techniques and computational methods is employed to gain a deep understanding of the metal-ligand interactions in this compound complexes. nih.govmdpi.commdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. A shift in the ν(C=O) and ν(N-H) stretching frequencies upon complexation provides evidence for the involvement of the amide group in coordination. The appearance of new bands in the low-frequency region can be attributed to ν(M-O) and ν(M-N) vibrations. usm.my
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complex. The d-d transitions observed in the visible region are sensitive to the geometry of the complex and the nature of the metal-ligand bond. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Ni(II) or Zn(II) complexes), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand protons upon coordination can help identify the binding sites. sapub.org
Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to model the structures of these complexes and to understand the nature of the metal-ligand bonding. mdpi.comnih.gov These calculations can predict geometric parameters, vibrational frequencies, and electronic properties, which can be compared with experimental data to validate the proposed structures. mdpi.com
Table 2: Key Spectroscopic and Computational Parameters for Probing Metal-Ligand Interactions
| Technique | Parameter | Information Gained |
| IR Spectroscopy | Δν(C=O), Δν(N-H), ν(M-O), ν(M-N) | Identification of coordination sites |
| UV-Vis Spectroscopy | λₘₐₓ of d-d transitions | Coordination geometry and ligand field strength |
| NMR Spectroscopy | Δδ of ligand protons | Solution structure and ligand binding |
| DFT Calculations | Bond lengths, bond angles, electronic energies | Optimized geometry and nature of metal-ligand bond |
Self-Assembly of Helical and Polymeric Architectures
The functional groups of this compound, particularly the amide group capable of forming hydrogen bonds, make it an excellent candidate for the construction of supramolecular architectures through self-assembly. nih.govresearchgate.netnih.govrsc.org The interplay of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of well-defined helical and polymeric structures. researchgate.net
The directionality and strength of the hydrogen bonds provided by the amide N-H and C=O groups can guide the assembly of individual metal complexes into one-, two-, or three-dimensional networks. nih.gov For instance, intermolecular hydrogen bonding between adjacent complex units can lead to the formation of polymeric chains.
Furthermore, the introduction of chirality into the ligand or the use of chiral auxiliary ligands can induce the formation of helical structures. nih.gov The handedness of the helix (right-handed, P, or left-handed, M) can often be controlled by the chirality of the building blocks. These self-assembled helical and polymeric architectures are of interest for their potential applications in areas such as catalysis, molecular recognition, and materials science. researchgate.netrsc.org
Crystal Engineering and Solid State Chemistry of 4 Ethyl 2 Hydroxybenzamide
Rational Design of Molecular Crystals
The rational design of molecular crystals of 4-Ethyl-2-hydroxybenzamide involves a systematic approach to predict and construct desired supramolecular architectures. This process begins with an analysis of the molecule's functional groups: a hydroxyl group (-OH), an amide group (-CONH-), an ethyl group (-CH2CH3), and an aromatic ring. Each of these moieties has the potential to participate in specific intermolecular interactions, which act as the building blocks for the crystal structure.
The primary strategy in the rational design of its molecular crystals is the identification of robust and predictable intermolecular interactions, often referred to as supramolecular synthons. By selecting appropriate co-molecules, or "coformers," that can form complementary and strong interactions with this compound, it is possible to guide the assembly of the molecules into a specific, predetermined crystalline arrangement. This approach has been widely applied in the pharmaceutical sciences to create new solid forms of active pharmaceutical ingredients (APIs) with improved properties. The principles of crystal engineering allow for the modification of a drug's crystalline structure to address challenges such as low solubility and bioavailability, which are significant hurdles for many new drug candidates. nih.gov
Supramolecular Synthons and Their Role in Crystal Packing
Hydrogen bonds are the most significant directional interactions in the crystal engineering of molecules like this compound. The amide and hydroxyl groups are excellent hydrogen bond donors and acceptors, leading to the formation of several predictable motifs.
A particularly robust and well-documented synthon is the carboxylic acid-amide heterosynthon . In the cocrystallization of a related molecule, Ethenzamide (N-ethyl-2-hydroxybenzamide), with dicarboxylic acids, this synthon is a recurring feature. nih.govacs.org It involves the formation of a hydrogen bond between the carboxylic acid group of the coformer and the amide group of the benzamide (B126) derivative. This interaction is highly directional and plays a crucial role in the assembly of the cocrystal. acs.org
Another important set of interactions are the O-H···O and N-H···O hydrogen bonds. In the case of Ethenzamide cocrystals with dihydroxybenzoic acids, the hydroxyl groups of the coformer can form strong hydrogen bonds with the oxygen atom of the amide group of Ethenzamide. nih.gov Similarly, the N-H group of the amide can act as a hydrogen bond donor to an oxygen atom on a neighboring molecule. In the absence of a carboxylic acid coformer, amides can form amide-amide homosynthons , creating dimers or chains. nih.gov
The versatility of the hydroxyl group also allows for the formation of hydroxyl-pyrazine heterosynthons , as has been observed in ternary cocrystals of 4-hydroxybenzamide (B152061) with fumaric acid and pyrazine.
The following table summarizes common hydrogen bonding motifs observed in cocrystals of a closely related compound, Ethenzamide:
| Cocrystal System | Supramolecular Synthon | Interacting Groups |
| Ethenzamide-Gallic Acid | O-H···O Hydrogen Bond | Hydroxyl of Gallic Acid and Amide Oxygen of Ethenzamide |
| Ethenzamide-2,6-dihydroxybenzoic Acid | Acid-Amide Heterosynthon | Carboxylic Acid of Coformer and Amide of Ethenzamide |
| Ethenzamide-2,4-dihydroxybenzoic Acid | O-H···O Hydrogen Bond | 4-hydroxy group of Coformer and Amide Oxygen of Ethenzamide |
| Ethenzamide-Trimesic Acid | Intermolecular Hydrogen Bonds | Amide of Ethenzamide and Carboxyl of Trimesic Acid |
Data sourced from studies on Ethenzamide, a structural isomer of this compound. nih.govscirp.org
Cocrystallization for Modulating Crystal Properties
Cocrystallization is a key technique in crystal engineering that involves combining a target molecule with a coformer in a specific stoichiometric ratio to form a new crystalline solid. This approach allows for the modification of the physicochemical properties of the target molecule without altering its covalent structure. nih.gov
For this compound, both binary (two-component) and ternary (three-component) cocrystals can be designed and synthesized.
Binary cocrystals are the most common type and would involve combining this compound with a single coformer. The choice of coformer is critical and is guided by the desired supramolecular synthons. For instance, cocrystallization with a dicarboxylic acid would likely lead to the formation of the robust acid-amide heterosynthon. Studies on Ethenzamide have successfully produced binary cocrystals with a range of aliphatic dicarboxylic acids, such as glutaric acid, malonic acid, and maleic acid. nih.gov
Ternary cocrystals , which consist of three different molecules in the same crystal lattice, offer a higher level of complexity and control over the crystal architecture. The design of ternary cocrystals often relies on a modular approach, where two different synthons are used to connect the three components. For example, a bifunctional linker molecule can be used to connect the primary molecule and a third component. mdpi.com In the context of this compound, one could envision a ternary system where it is cocrystallized with a dicarboxylic acid and a third molecule that can interact with the hydroxyl group, leading to a highly organized and stable three-component solid.
Principles of Synthon Modularity in Cocrystal Design
The design of cocrystals, which are multi-component molecular crystals, is heavily reliant on the principles of crystal engineering and the strategic use of supramolecular synthons. A supramolecular synthon is a robust structural unit formed by intermolecular interactions, acting as a reliable building block in the assembly of crystal structures. The concept of synthon modularity suggests that it is possible to design and construct complex crystal structures by combining known, reliable synthons in a modular fashion. Current time information in Granville County, US.researchgate.netresearchgate.net
For this compound, the molecular structure possesses key functional groups that are prime candidates for forming predictable hydrogen-bonding synthons. The primary functional groups available for these interactions are the hydroxyl (-OH) group and the amide (-CONH-) group. These groups contain both hydrogen bond donors and acceptors, making them highly effective at forming stable intermolecular connections.
In the context of cocrystal design with this compound, one could anticipate the formation of several common and robust synthons:
Amide-Amide Homosynthon: The amide group can form a dimeric structure with another amide group through a pair of N-H···O=C hydrogen bonds. This is a very common and stable motif in the crystal structures of primary and secondary amides. researchgate.net
Acid-Amide Heterosynthon: When cocrystallized with a carboxylic acid, this compound would be expected to form a highly predictable and robust heterosynthon. This involves a hydrogen bond between the carboxylic acid's hydroxyl group and the amide's carbonyl oxygen, and another between the amide's N-H and the carboxylic acid's carbonyl oxygen. researchgate.net
Hydroxyl-based Synthons: The phenolic hydroxyl group is a strong hydrogen bond donor and can interact with a variety of acceptor groups, such as pyridines, other carbonyls, or even other hydroxyl groups, to form different synthons.
The predictability of these synthons is a cornerstone of modern crystal engineering, allowing for a rational design approach to creating new solid forms of active pharmaceutical ingredients and other functional materials. nih.gov
Single-Crystal X-ray Diffraction for Atomic-Level Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides unambiguous information about bond lengths, bond angles, and the nature of intermolecular interactions, which are crucial for understanding the structure-property relationships of a material. researchgate.net If a suitable single crystal of this compound or one of its cocrystals were to be grown, SCXRD would be the primary method used for its structural elucidation.
The process involves several key steps:
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. For this compound, solvents like acetone (B3395972) or ethanol (B145695) might be suitable. researchgate.net
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.
Structure Solution and Refinement: The positions and intensities of these spots are used to determine the unit cell dimensions and the symmetry of the crystal (space group). Sophisticated computer programs are then used to solve the "phase problem" and generate an initial electron density map, from which an atomic model of the molecule is built. This model is then refined against the experimental data to achieve the best possible fit, resulting in a highly accurate and detailed molecular structure. researchgate.net
For this compound, an SCXRD analysis would reveal:
The exact conformation of the molecule in the solid state, including the torsion angles of the ethyl group and the planarity of the benzamide moiety.
Precise measurements of all bond lengths and angles.
A definitive map of the intermolecular interactions, confirming which supramolecular synthons are present (e.g., amide-amide dimers, chains, etc.) and providing the geometric details (distances and angles) of the hydrogen bonds. researchgate.net
This atomic-level information is fundamental. It underpins our understanding of a material's physical properties, such as melting point, stability, and solubility, and is an indispensable tool in the field of crystal engineering. nih.gov
Compound Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-ethyl-4-hydroxybenzamide | PubChem nih.gov |
| Molecular Formula | C₉H₁₁NO₂ | PubChem nih.gov |
| Molecular Weight | 165.19 g/mol | PubChem nih.gov |
| CAS Number | 27522-79-8 | PubChem nih.gov |
| Computed XLogP3 | 1.1 | PubChem nih.gov |
| Hydrogen Bond Donors | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptors | 2 | PubChem nih.gov |
Table 2: Potential Hydrogen Bonding Sites in this compound for Synthon Formation
| Functional Group | Type | Role in Hydrogen Bonding |
| Phenolic -OH | Hydroxyl | Donor |
| Amide N-H | Amide | Donor |
| Carbonyl C=O | Carbonyl | Acceptor |
| Phenolic -OH | Hydroxyl | Acceptor |
Advanced Analytical Methodologies for Purity and Structural Integrity of 4 Ethyl 2 Hydroxybenzamide
Chromatographic Separation Techniques
Chromatography is the cornerstone of purity analysis, providing the means to separate the target compound from impurities and degradation products. The development of robust chromatographic methods is the first step in creating a reliable quality control strategy.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. phenomenex.com The development of a specific and stable HPLC method for 4-Ethyl-2-hydroxybenzamide is critical for routine quality control. Method development involves optimizing several key parameters to achieve adequate separation from any related substances.
Research on related hydroxybenzoic acid derivatives provides a strong basis for method development. vu.edu.ausigmaaldrich.comlongdom.org Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. The separation of this compound and its potential impurities would be achieved on columns such as a C18 or a Phenyl-Hexyl column. azom.comlongdom.org The mobile phase typically consists of an aqueous component, often with a buffer like phosphoric acid or trifluoroacetic acid to control pH and improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol. sigmaaldrich.comlongdom.orgresearchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the benzamide (B126) chromophore absorbs strongly, for instance, around 230 nm or 258 nm. longdom.orgazom.com
Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose, assessing parameters like specificity, linearity, accuracy, precision, and robustness. azom.comlongdom.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) or Biphenyl | vu.edu.ausigmaaldrich.comlongdom.org |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 10mM TFA | sigmaaldrich.comlongdom.org |
| Mobile Phase B | Acetonitrile or Methanol | longdom.orgresearchgate.net |
| Elution | Isocratic or Gradient | sigmaaldrich.comlongdom.org |
| Flow Rate | 1.0 mL/min | sigmaaldrich.comazom.com |
| Column Temperature | 25-30 °C | longdom.orgresearchgate.net |
| Detection | UV at 220-258 nm | sigmaaldrich.comazom.com |
| Injection Volume | 10 µL | sigmaaldrich.com |
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering dramatic improvements in speed, resolution, and sensitivity. mastelf.com This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures (up to 15,000 psi) compared to HPLC systems. phenomenex.comdanaher.com
For the analysis of this compound, converting an HPLC method to a UHPLC method can drastically reduce analysis times, a critical advantage in high-throughput screening or time-sensitive quality control environments. phenomenex.com The increased efficiency of UHPLC columns leads to sharper, narrower peaks, which enhances resolution between the main compound and closely eluting impurities and improves signal-to-noise ratios, thereby increasing sensitivity. phenomenex.comcreative-proteomics.com This makes UHPLC particularly suitable for detecting trace-level impurities that might be missed with standard HPLC methods.
| Feature | Traditional HPLC | UHPLC | Reference |
|---|---|---|---|
| Stationary Phase Particle Size | 3 - 5 µm | < 2 µm | phenomenex.comdanaher.com |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | phenomenex.comdanaher.com |
| Analysis Time | Longer | Shorter (often >50% reduction) | mastelf.comdanaher.com |
| Resolution | Standard | Higher | phenomenex.comcreative-proteomics.com |
| Sensitivity | Good | Enhanced | phenomenex.comcreative-proteomics.com |
| Solvent Consumption | Higher | Lower | phenomenex.com |
Advanced Mass Spectrometry for Trace Analysis and Compound Identification
Mass spectrometry (MS) is an indispensable tool for structural elucidation and sensitive detection. When coupled with liquid chromatography, it provides unparalleled specificity and is essential for confirming the identity of the primary compound and any detected impurities.
LC-MS/MS for Complex Sample Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly valuable for analyzing complex samples or for quantifying trace-level impurities. In LC-MS/MS, a precursor ion corresponding to the molecule of interest is selected in the first mass spectrometer, fragmented, and then the resulting product ions are detected in the second mass spectrometer.
This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise. nih.gov For this compound, a precursor ion [M-H]⁻ at m/z 164.07 would be selected in negative ion mode. The fragmentation would likely involve the loss of the amide group or the ethyl group. Studies on related hydroxybenzoic acids have identified characteristic fragmentation patterns, such as the loss of CO₂ (m/z 44). researchgate.net For instance, monohydroxybenzoic acids show a characteristic MRM transition of m/z 137 → 93, while dihydroxybenzoic acids show a transition of m/z 153 → 109. vu.edu.auresearchgate.net Developing a similar MRM method for this compound and its potential impurities would enable highly sensitive and selective quantification.
| Compound Class | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Neutral Loss | Reference |
|---|---|---|---|---|
| Monohydroxybenzoic Acids | 137 | 93 | CO₂ (44 Da) | vu.edu.au |
| Dihydroxybenzoic Acids | 153 | 109 | CO₂ (44 Da) | researchgate.net |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision is crucial for unambiguously determining the elemental composition of a compound. danaher.com While conventional mass spectrometry might identify two different molecules as having the same nominal mass, HRMS can distinguish them based on their different exact masses, which arise from the slight mass differences between isotopes. danaher.com
For this compound (C₉H₁₁NO₂), HRMS is used to confirm its molecular formula. The experimentally measured exact mass of the molecular ion is compared to the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental composition. This technique is invaluable for confirming the identity of the main compound and for identifying unknown impurities by providing their elemental formulas.
| Molecular Formula | Nominal Mass | Exact Mass (Da) | Reference |
|---|---|---|---|
| C₆H₁₂ | 84 | 84.0939 | danaher.com |
| C₅H₈O | 84 | 84.0575 | danaher.com |
| C₄H₈N₂ | 84 | 84.0688 | danaher.com |
| C₉H₁₁NO₂ | 165 | 165.0790 | Calculated |
Elemental Analysis for Stoichiometry Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as sulfur or halogens) in a sample. researchgate.net It is a cornerstone of chemical analysis for verifying the empirical formula of a newly synthesized compound and confirming its purity. davidson.edu The most common method is combustion analysis, where the sample is burned in an excess of oxygen at high temperatures (ca. 1000°C). rsc.org
During this process, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). azom.comrsc.org These combustion products are then separated and quantified by detectors, such as thermal conductivity detectors. azom.com The resulting data provides the percentage of each element in the sample. For a pure sample of this compound, the experimental percentages of C, H, N, and O should closely match the theoretical values calculated from its molecular formula, C₉H₁₁NO₂. Journals and regulatory bodies typically require the found values to be within ±0.4% of the calculated values to confirm purity. acs.orgnih.gov
| Element | Molecular Formula | Theoretical Mass % | Acceptable Experimental Range (±0.4%) |
|---|---|---|---|
| Carbon (C) | C₉H₁₁NO₂ (Molar Mass: 165.19 g/mol) | 65.44% | 65.04% - 65.84% |
| Hydrogen (H) | 6.71% | 6.31% - 7.11% | |
| Nitrogen (N) | 8.48% | 8.08% - 8.88% | |
| Oxygen (O) | 19.37% (by difference) | - |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Thermal Stability of complexes/cocrystals)
In the context of this compound complexes or cocrystals, TGA is instrumental in determining the stoichiometry of the complex, the nature of guest molecules (e.g., solvents), and the temperature at which degradation occurs. The thermal stability of a cocrystal is often compared to that of the individual components to ascertain any enhancement in stability afforded by the cocrystal structure. For instance, the formation of cocrystals can alter the thermal properties of the active pharmaceutical ingredient. acs.org
A typical TGA experiment for a hypothetical cocrystal of this compound with a coformer, such as a dicarboxylic acid, would involve heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting TGA curve would be analyzed for distinct weight loss steps. The first step might correspond to the loss of a solvent molecule, while subsequent steps would indicate the decomposition of the coformer and finally the this compound molecule itself. The temperature at which 5% weight loss occurs (Td5) is a common metric for comparing the thermal stability of different materials. researchgate.net
Illustrative TGA Data for a Hypothetical this compound Cocrystal
| Sample | Onset of Decomposition (°C) | Major Weight Loss Step (°C) | Residue at 600 °C (%) |
| This compound | ~180 | 180 - 250 | < 5 |
| Coformer (e.g., Adipic Acid) | ~200 | 200 - 280 | < 2 |
| This compound:Adipic Acid Cocrystal (1:1) | ~210 | 210 - 300 | < 3 |
This table is for illustrative purposes and is based on typical thermal behavior of related organic compounds.
The data in this illustrative table suggests that the cocrystal exhibits a higher onset of decomposition compared to the individual components, indicating enhanced thermal stability.
Microscopic Techniques for Solid-State Morphology (e.g., Scanning Electron Microscopy)
The morphology of a solid-state material, including its crystal habit, particle size, and surface characteristics, can significantly influence its bulk properties such as flowability, dissolution rate, and bioavailability. Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that is widely employed to visualize the solid-state morphology of chemical compounds like this compound.
SEM operates by scanning a focused beam of electrons over a sample's surface to produce an image. The signals detected from the interaction of the electron beam with the sample provide information about the surface topography and composition. For the analysis of this compound, SEM can reveal the crystalline nature of the material, identify different polymorphic forms, and assess the uniformity of particle size and shape.
When examining cocrystals of this compound, SEM is invaluable for confirming the formation of a new crystalline entity with a distinct morphology compared to the starting materials. For instance, the individual components might appear as needles and plates, while the resulting cocrystal could exhibit a prismatic or block-like habit. This visual confirmation is a crucial part of the solid-state characterization of newly formed cocrystals.
While specific SEM images of this compound are not widely published, the general application of SEM in the analysis of pharmaceutical solids is well-documented. The sample preparation for SEM typically involves mounting the powder on a stub with a conductive adhesive and then sputter-coating it with a thin layer of a conductive metal, such as gold or palladium, to prevent charging under the electron beam.
Expected Morphological Characteristics from SEM Analysis
| Sample | Expected Crystal Habit | Particle Size Range (µm) | Surface Texture |
| This compound (recrystallized) | Prismatic or needle-like | 10 - 100 | Smooth facets |
| Coformer | Plate-like or irregular | 5 - 50 | Varies |
| This compound Cocrystal | Block-like or equant | 20 - 150 | Well-defined edges |
This table is for illustrative purposes and is based on common observations for crystalline organic compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Ethyl-2-hydroxybenzamide, and how can purity be optimized?
- Methodology :
- Synthesis : Use a two-step process: (1) Esterification of 2-hydroxybenzoic acid with ethanol under acidic conditions (e.g., H₂SO₄ catalyst), followed by (2) amidation using ethylamine via carbodiimide coupling (e.g., EDC/HOBt).
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Safety : Follow GHS protocols for handling corrosive reagents (e.g., H₂SO₄) and use fume hoods to avoid inhalation of volatile byproducts .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., ethyl group at C4, hydroxyl at C2). Compare with reference spectra from databases like PubChem.
- Mass Spectrometry : Perform ESI-MS or GC-MS to verify molecular ion peaks (expected [M+H]⁺ at m/z 179.1).
- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation (ethanol solvent) and solve the structure using SHELX software .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH P95) if aerosol formation is possible .
- Storage : Keep in airtight containers under inert gas (N₂) to prevent oxidation. Store at 2–8°C for long-term stability.
- Waste Disposal : Neutralize acidic residues before disposal. Follow EPA guidelines for organic amide waste .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered ethyl groups) be resolved in this compound structures?
- Methodology :
- Refinement : Use SHELXL’s PART instruction to model disorder. Apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries .
- Validation : Cross-check residuals (R-factor <5%) and electron density maps (e.g., Fo-Fc maps) in Olex2 or Coot. Compare with similar benzamide derivatives in the Cambridge Structural Database .
- Thermal Analysis : Perform variable-temperature XRD to assess dynamic disorder and refine occupancy ratios .
Q. What strategies are effective for resolving conflicting bioactivity data in this compound assays?
- Methodology :
- Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) and use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) and validate cell viability via MTT assays to rule out cytotoxicity .
- Data Triangulation : Cross-reference with computational models (e.g., molecular docking using AutoDock Vina) to verify binding interactions .
Q. How can the metabolic stability of this compound be evaluated for pharmacological applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
